molecular formula C15H18OS B13083257 (4-Butylthiophen-3-yl)(phenyl)methanol

(4-Butylthiophen-3-yl)(phenyl)methanol

Cat. No.: B13083257
M. Wt: 246.4 g/mol
InChI Key: DMFKVUVBAGDXRM-UHFFFAOYSA-N
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Description

(4-Butylthiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C15H18OS It consists of a thiophene ring substituted with a butyl group at the 4-position and a phenylmethanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylthiophen-3-yl)(phenyl)methanol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Butylation: The thiophene ring is then butylated at the 4-position using butyl lithium or a similar butylating agent.

    Introduction of the Phenylmethanol Group: The phenylmethanol group can be introduced via a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Butylthiophen-3-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: (4-Butylthiophen-3-yl)(phenyl)ketone.

    Reduction: (4-Butylthiophen-3-yl)(phenyl)methane.

    Substitution: 2-Bromo-(4-butylthiophen-3-yl)(phenyl)methanol.

Scientific Research Applications

(4-Butylthiophen-3-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (4-Butylthiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring may interact with aromatic residues in proteins, affecting their activity. Additionally, the compound’s lipophilicity allows it to penetrate cell membranes, potentially modulating intracellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Ethylthiophen-3-yl)(phenyl)methanol: Similar structure but with an ethyl group instead of a butyl group.

    (4-Methylthiophen-3-yl)(phenyl)methanol: Similar structure but with a methyl group instead of a butyl group.

    (4-Propylthiophen-3-yl)(phenyl)methanol: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

(4-Butylthiophen-3-yl)(phenyl)methanol is unique due to the presence of the butyl group, which imparts distinct physicochemical properties such as increased lipophilicity and steric bulk

Properties

Molecular Formula

C15H18OS

Molecular Weight

246.4 g/mol

IUPAC Name

(4-butylthiophen-3-yl)-phenylmethanol

InChI

InChI=1S/C15H18OS/c1-2-3-7-13-10-17-11-14(13)15(16)12-8-5-4-6-9-12/h4-6,8-11,15-16H,2-3,7H2,1H3

InChI Key

DMFKVUVBAGDXRM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CSC=C1C(C2=CC=CC=C2)O

Origin of Product

United States

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